molecular formula C28H26N2O2 B4946364 2-(4-methoxyphenyl)-N'-methyl-N',2,2-triphenylacetohydrazide

2-(4-methoxyphenyl)-N'-methyl-N',2,2-triphenylacetohydrazide

Cat. No.: B4946364
M. Wt: 422.5 g/mol
InChI Key: VSRUKCSUNQIMCD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N’-methyl-N’,2,2-triphenylacetohydrazide is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and three phenyl groups attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-methyl-N’,2,2-triphenylacetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate ester with hydrazine to form the hydrazide.

    Introduction of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction where the hydrazide reacts with 4-methoxybenzyl chloride.

    Addition of the triphenylmethyl group: This step involves the reaction of the intermediate with triphenylmethyl chloride under basic conditions.

    Final methylation: The final step involves the methylation of the hydrazide nitrogen using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N’-methyl-N’,2,2-triphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products include brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2-(4-methoxyphenyl)-N’-methyl-N’,2,2-triphenylacetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer or anti-inflammatory agents.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-methyl-N’,2,2-triphenylacetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with amino acid residues. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

2-(4-methoxyphenyl)-N’-methyl-N’,2,2-triphenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler analogs, the presence of multiple phenyl groups and the methoxy substituent provide a unique steric and electronic environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N'-methyl-N',2,2-triphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c1-30(25-16-10-5-11-17-25)29-27(31)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-18-20-26(32-2)21-19-24/h3-21H,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRUKCSUNQIMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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